![molecular formula C12H15ClN2O B1323208 螺[吲哚啉-3,3'-哌啶]-2-酮盐酸盐 CAS No. 320772-89-2](/img/structure/B1323208.png)

螺[吲哚啉-3,3'-哌啶]-2-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

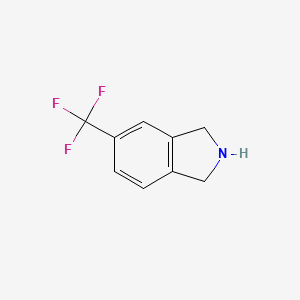

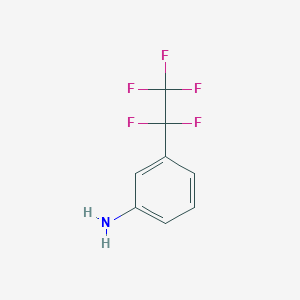

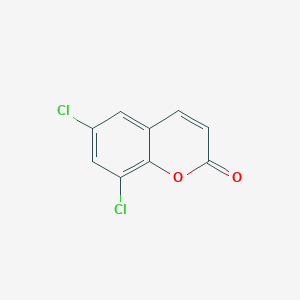

Spiro[indoline-3,3'-piperidin]-2-one hydrochloride is a compound that features a spirocyclic structure, which is a bicyclic system where two rings are joined at a single carbon atom. This structural motif is prevalent in many pharmacologically active molecules and is of significant interest in medicinal chemistry due to its complexity and potential for biological activity .

Synthesis Analysis

The synthesis of spiro[indoline-3,3'-piperidin]-2-one derivatives has been achieved through various methods. One approach involves a three-component reaction of 8-hydroxyquinoline, isatins, and malononitrile or ethyl cyanoacetate in the presence of piperidine, yielding functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines] . Another method utilizes choline chloride and lactic acid as a natural deep eutectic solvent for the one-pot synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines], highlighting the use of green chemistry principles . Additionally, spiro[indoline-3,2'-pyrrolidine] derivatives have been prepared from β-3-indolyl ketone oximes using methanesulfonyl chloride and triethylamine . A more direct route to spiro[indole-3,4'-piperidin]-2-ones involves anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis .

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,3'-piperidin]-2-one hydrochloride is characterized by the presence of a spirocyclic junction, which is a point of convergence between the indoline and piperidine rings. This unique topology is crucial for the biological activity of the compound, as it can influence the way it interacts with biological targets .

Chemical Reactions Analysis

Spiro[indoline-3,3'-piperidin]-2-one hydrochloride and its derivatives can undergo various chemical reactions, which are essential for the modification and optimization of their pharmacological properties. For instance, the spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones were synthesized using a three-component procedure involving 4-hydroxycumarin, isatins, and 1H-pyrazol-5-amines under ultrasonic irradiation in water . The synthesis of 1'-H-spiro-(indoline-3,4'-piperidine) derivatives has also been reported, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[indoline-3,3'-piperidin]-2-one hydrochloride derivatives are influenced by their spirocyclic structure. These properties are critical for determining the compound's solubility, stability, and reactivity, which in turn affect its pharmacokinetics and pharmacodynamics. The use of green solvents and catalysts in the synthesis of these compounds also contributes to their overall environmental profile .

科学研究应用

染料敏化太阳能电池 (DSSCs)

螺[吲哚啉-3,3'-哌啶]-2-酮盐酸盐: 由于其在光伏方面的潜力而得到研究,特别是在染料敏化太阳能电池 (DSSCs) 中。研究人员设计了具有供体-π-受体结构的光敏剂,将螺-吲哚啉单元嵌入作为光致变色核心。 这些化合物表现出光学、光致变色和酸致变色性质,这些性质对于有效转换太阳能至关重要 .

光致变色材料

该化合物的光致变色性质使其适合开发响应光刺激而改变颜色的材料。这种应用在光学、生物医学和光电子学领域意义重大。 根据刺激在不同形式之间转换的能力为创建智能窗户和透镜开辟了可能性 .

酸致变色器件

酸致变色: 是一种物质在暴露于酸性或碱性条件下改变颜色的性质。 螺[吲哚啉-3,3'-哌啶]-2-酮盐酸盐可用于开发酸致变色器件,这些器件可以作为各种化学过程中的 pH 传感器或指示剂 .

合成生物碱前体

吲哚衍生物,包括螺[吲哚啉-3,3'-哌啶]-2-酮盐酸盐,是生物碱中普遍存在的基团。 这些化合物因其生物活性而被合成,并用作生产特定生物碱的前体,这些生物碱在治疗各种疾病方面具有应用 .

生物活性

吲哚部分是天然产物和药物中重要的杂环体系。 螺[吲哚啉-3,3'-哌啶]-2-酮盐酸盐由于其吲哚结构,可能表现出各种重要的生物学性质,包括抗癌、抗菌和治疗不同人体疾病的作用 .

光电子器件

由于其独特的光致变色和酸致变色性质,该化合物可以集成到光电子器件中。 它可以促进用于发光二极管 (LED)、光电探测器和其他响应光刺激的电子元件的先进材料的开发 .

智能涂层和油墨

螺[吲哚啉-3,3'-哌啶]-2-酮盐酸盐的光致变色性质使其成为智能涂层和油墨的极佳候选者。 这些材料可用于安全印刷、动态显示和其他需要视觉变化来指示条件或状态的应用 .

分子开关

分子开关是可以可逆地在两个或多个稳定状态之间转换的系统。 螺[吲哚啉-3,3'-哌啶]-2-酮盐酸盐可以被设计成分子开关,在分子电子学和纳米技术中找到应用 .

作用机制

Target of Action

Spiro[indoline-3,3’-piperidin]-2-one hydrochloride exhibits multi-targeted inhibitory properties against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer.

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) and inhibits their activity. This inhibition disrupts the signaling pathways that these receptors are involved in, leading to a decrease in cell proliferation and angiogenesis

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways. EGFR is involved in the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which regulate cell proliferation and survival. VEGFR-2 is primarily involved in the VEGF signaling pathway , which regulates angiogenesis . By inhibiting these receptors, the compound disrupts these pathways, leading to reduced cell proliferation and angiogenesis.

Result of Action

The compound has shown promising antiproliferative properties against a variety of human cancer cell lines, including MCF7, HCT116, A431, and PaCa2 . It has also demonstrated anti-SARS-CoV-2 properties . The compound induces apoptosis and necrosis in the tested cell lines .

属性

IUPAC Name |

spiro[1H-indole-3,3'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c15-11-12(6-3-7-13-8-12)9-4-1-2-5-10(9)14-11;/h1-2,4-5,13H,3,6-8H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPSNOBPWRQAGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)C3=CC=CC=C3NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)

![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)